molecular formula C22H24ClN3O3 B587862 N-tert-Butoxycarbonyl Amoxapine-d8 CAS No. 1246814-71-0

N-tert-Butoxycarbonyl Amoxapine-d8

Cat. No.: B587862
CAS No.: 1246814-71-0
M. Wt: 421.951
InChI Key: AOGDBIDPRJPHCK-BGKXKQMNSA-N
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Description

N-tert-Butoxycarbonyl Amoxapine-d8 is a deuterated derivative of N-tert-Butoxycarbonyl Amoxapine. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the behavior and metabolism of amoxapine and its derivatives.

Scientific Research Applications

N-tert-Butoxycarbonyl Amoxapine-d8 has several scientific research applications:

    Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of amoxapine in biological systems.

    Drug Development: Helps in the development of new drugs by providing insights into the behavior of amoxapine derivatives.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify amoxapine and its metabolites.

    Biological Research: Helps in understanding the biological pathways and mechanisms of action of amoxapine.

Mechanism of Action

“N-tert-Butoxycarbonyl Amoxapine-d8” is a labelled analogue of N-tert-Butoxycarbonyl Amoxapine, which is a protected form of Amoxapine . Amoxapine, the parent compound, is a tricyclic antidepressant and its mechanism of action involves the inhibition of serotonin and norepinephrine reuptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl Amoxapine-d8 involves several steps:

    Starting Material: The synthesis begins with the preparation of amoxapine, a tricyclic antidepressant.

    Deuteration: The hydrogen atoms in the amoxapine molecule are replaced with deuterium. This can be achieved through various methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.

    Protection: The amoxapine-d8 is then protected by introducing a tert-butoxycarbonyl (Boc) group. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.

    Purification: The final product, this compound, is purified using techniques such as column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of amoxapine are synthesized and deuterated using efficient catalytic exchange methods.

    Protection and Purification: The Boc protection and purification steps are scaled up using industrial equipment, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl Amoxapine-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of amoxapine.

    Reduction: Formation of reduced derivatives of amoxapine.

    Substitution: Formation of substituted amoxapine derivatives with different functional groups.

Comparison with Similar Compounds

N-tert-Butoxycarbonyl Amoxapine-d8 can be compared with other deuterated and non-deuterated derivatives of amoxapine:

    Amoxapine: The parent compound, used as an antidepressant.

    Amoxapine-d8: A deuterated derivative without the Boc protection.

    N-tert-Butoxycarbonyl Amoxapine: The non-deuterated version with Boc protection.

Uniqueness

This compound is unique due to its combination of deuteration and Boc protection, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies.

Similar Compounds

  • Amoxapine
  • Amoxapine-d8
  • N-tert-Butoxycarbonyl Amoxapine

Properties

IUPAC Name

tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDBIDPRJPHCK-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747245
Record name tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-71-0
Record name tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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